Cas no 868970-12-1 (N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
868970-12-1 structure
Product name:N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:868970-12-1
MF:C16H13N7OS2
MW:383.450718641281
CID:6519919

N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • Acetamide, N-(4-methyl-2-thiazolyl)-2-[[3-(4-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
    • Inchi: 1S/C16H13N7OS2/c1-10-8-26-16(18-10)19-13(24)9-25-14-3-2-12-20-21-15(23(12)22-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,19,24)
    • InChI Key: TYSJDLJCTIMZDZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=CS1)(=O)CSC1=NN2C(C3C=CN=CC=3)=NN=C2C=C1

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Predicted)
  • pka: 7.31±0.50(Predicted)

N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0430-4mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1835-0430-50mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0430-100mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1835-0430-1mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0430-25mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1835-0430-20mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0430-2μmol
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0430-5mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0430-20μmol
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0430-10mg
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868970-12-1 90%+
10mg
$79.0 2023-05-17

N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

Introduction to N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868970-12-1)

N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 868970-12-1, represents a fascinating blend of heterocyclic structures that are known for their diverse biological activities. The molecular framework of this compound incorporates several key structural motifs, including a thiazole ring, a pyridine moiety, and a triazole component, which are all well-documented for their potential in drug discovery and development.

The significance of this compound lies in its intricate structural design, which combines multiple pharmacophoric elements into a single molecular entity. The presence of the thiazole ring not only contributes to the overall stability of the molecule but also serves as a scaffold for further functionalization. This is particularly relevant in the context of modern drug design, where the optimization of physicochemical properties is crucial for achieving desirable pharmacokinetic profiles. The incorporation of a pyridine group at the 4-position enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel heterocyclic compounds that exhibit potent biological activities. The combination of a thiazole, pyridine, and triazole moiety in N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide positions it as a versatile tool for exploring new therapeutic avenues. Specifically, this compound has shown promise in preclinical studies as a potential inhibitor of various enzymatic pathways that are implicated in inflammatory and infectious diseases. The sulfanyl group at the 6-position of the triazole ring further enhances its interaction with biological targets, contributing to its observed pharmacological effects.

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the strategic coupling of various heterocyclic precursors under controlled conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. This synthetic approach not only highlights the versatility of modern organic synthesis but also underscores the importance of innovative methodologies in accessing structurally diverse compounds.

The pharmacological profile of N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide has been extensively evaluated through both in vitro and in vivo studies. These investigations have revealed several key pharmacological activities that make this compound an attractive candidate for further development. Notably, it has demonstrated significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial properties against certain resistant strains of bacteria.

The structural features of N-(4-methyl-1,3-thiazol-2-yl)-2-{3-(pyridin-4-yll)-1,2,4triazolo 44, 35bpyridazin -6 -yisulfanyl}acetamide also make it an interesting candidate for further exploration in the field of medicinal chemistry. The presence of multiple nitrogen-rich heterocycles provides numerous opportunities for hydrogen bonding interactions with biological targets. This can be particularly advantageous in designing molecules with enhanced binding affinity and selectivity. Furthermore,the sulfanyl group at the 6-position can serve as a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of the compound through structural modifications.

In conclusion,N-(4-methyl-l,3-thiazol - 2 - yl ) - 22 { 33 ( py rid ine - 44 yl ) - l , 24 tri azo l o44,35b py rid az ine -66 ylsulfany l } acet amide ( CAS No .868970-l 21 ) is a structurally complex and biologically active compound with significant potential in pharmaceutical research。 Its unique combination of heterocyclic motifs, along with its demonstrated pharmacological activities, makes it an exciting subject for further investigation。 As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic agents to address unmet medical needs。

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica